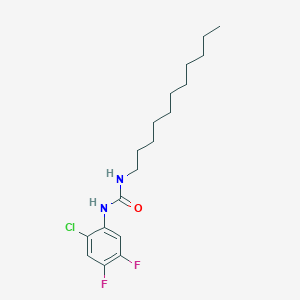![molecular formula C22H28N2O2 B15018783 N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B15018783.png)
N'-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a benzohydrazide moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 2-(octyloxy)benzaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity or interfere with cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-(Methoxy)phenyl]methylidene]benzohydrazide
- N’-[(E)-[2-(Ethoxy)phenyl]methylidene]benzohydrazide
- N’-[(E)-[2-(Butoxy)phenyl]methylidene]benzohydrazide
Uniqueness
N’-[(E)-[2-(Octyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the octyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for enhanced interaction with lipid membranes. This makes it distinct from other similar compounds with shorter alkoxy chains.
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[(E)-(2-octoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-2-3-4-5-6-12-17-26-21-16-11-10-15-20(21)18-23-24-22(25)19-13-8-7-9-14-19/h7-11,13-16,18H,2-6,12,17H2,1H3,(H,24,25)/b23-18+ |
InChI Key |
WSPFEIJIJGGEDQ-PTGBLXJZSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B15018703.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15018706.png)

![N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B15018733.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(dimethylamino)benzoate](/img/structure/B15018746.png)
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15018751.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018758.png)
![3-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B15018761.png)
![3-(4-chlorophenyl)-4-(4-methoxyphenyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15018762.png)
![4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15018768.png)
![N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15018779.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]imidazo[1,2-a]pyridin-3-amine](/img/structure/B15018784.png)
![2-Bromo-N-({N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018787.png)
